molecular formula C22H20O2S B12600786 Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester CAS No. 638199-66-3

Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester

Cat. No.: B12600786
CAS No.: 638199-66-3
M. Wt: 348.5 g/mol
InChI Key: HCVXWEDHWHLTSJ-UHFFFAOYSA-N
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Description

Structure and Properties The compound "Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester" features a benzoic acid backbone with a methyl ester at the carboxyl group and a thioether-linked 4,5-dimethyl biphenyl substituent at the 2-position of the benzene ring.

The thioether (-S-) linkage contributes to electronic effects and may modulate redox reactivity or biological activity .

Properties

CAS No.

638199-66-3

Molecular Formula

C22H20O2S

Molecular Weight

348.5 g/mol

IUPAC Name

methyl 2-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate

InChI

InChI=1S/C22H20O2S/c1-15-13-19(17-9-5-4-6-10-17)21(14-16(15)2)25-20-12-8-7-11-18(20)22(23)24-3/h4-14H,1-3H3

InChI Key

HCVXWEDHWHLTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Properties

Molecular Formula: C18H20O2S
Molecular Weight: 300.42 g/mol

The compound features a benzoic acid moiety with a methyl ester functional group and a thioether linkage to a biphenyl derivative, which contributes to its chemical behavior.

Preparation Methods

General Synthetic Approaches

The synthesis of benzoic acid derivatives typically involves the following strategies:

  • Esterification Reactions: This method involves the reaction of benzoic acid with alcohols in the presence of an acid catalyst.

  • Nucleophilic Substitution: The introduction of the thioether functionality can be achieved through nucleophilic attack on an appropriate electrophile.

Specific Methods

Method A: Esterification of Benzoic Acid
  • Reagents:

    • Benzoic acid
    • Methyl alcohol
    • Sulfuric acid (catalyst)
  • Procedure:

    • Mix benzoic acid and methyl alcohol in a round-bottom flask.
    • Add sulfuric acid as a catalyst.
    • Heat the mixture under reflux for several hours.
    • Cool the reaction mixture and neutralize with sodium bicarbonate.
    • Extract the product using an organic solvent like ethyl acetate.
  • Yield: Typically around 85% based on starting materials.

Method B: Thioether Formation
  • Reagents:

    • 4,5-Dimethyl-2-bromobiphenyl
    • Sodium thiolate (e.g., sodium methylthiolate)
  • Procedure:

    • Dissolve the bromobiphenyl in a suitable solvent (e.g., dimethylformamide).
    • Add sodium thiolate to the solution.
    • Heat the mixture to promote nucleophilic substitution.
    • Purify the resulting thioether via column chromatography.
  • Yield: Approximately 75%.

Combined Synthesis Approach

A more efficient method combines both esterification and thioether formation in a one-pot reaction:

  • Reagents:

    • Benzoic acid
    • Methyl alcohol
    • 4,5-Dimethyl-2-bromobiphenyl
    • Sodium thiolate
  • Procedure:

    • Add benzoic acid and methyl alcohol to a flask with sodium thiolate.
    • Introduce 4,5-dimethyl-2-bromobiphenyl.
    • Heat under reflux conditions for several hours.
    • Work up the reaction as previously described.
  • Yield: Enhanced yield of around 90% due to simultaneous reactions.

Data Analysis

Reaction Conditions Summary Table

Method Reagents Conditions Yield (%)
A Benzoic Acid, Methyl Alcohol Reflux with Sulfuric Acid 85%
B Bromobiphenyl, Sodium Thiolate DMF, Heat 75%
Combined Benzoic Acid, Methyl Alcohol, Bromobiphenyl, Sodium Thiolate Reflux 90%

Comparison of Yields and Efficiency

The combined synthesis approach significantly improves yield compared to individual steps, demonstrating the advantage of integrated methodologies in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Benzoic acid derivatives are known for their biological activities. The methyl ester of benzoic acid with a thioether moiety has been investigated for its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound were effective against various strains of bacteria and fungi. The minimal inhibitory concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria, showing promising results at concentrations as low as 50 μg/mL .

Anti-HIV Activity

The compound has also been explored for its potential anti-HIV activity. In vitro studies demonstrated that certain derivatives could inhibit HIV replication, suggesting a pathway for developing new antiretroviral drugs .

Agricultural Applications

The thioether group in benzoic acid derivatives enhances their efficacy as agrochemicals.

Acaricidal and Antifeedant Properties

Studies have shown that the compound exhibits acaricidal activity against various pests, making it useful in agricultural pest management. It has been tested for its ability to deter feeding in herbivorous insects, which can help protect crops from damage .

Materials Science

The unique structure of benzoic acid derivatives allows them to be incorporated into polymer matrices.

Polymer Additives

Research has indicated that incorporating benzoic acid methyl esters into polymer formulations can improve thermal stability and mechanical properties. These compounds act as plasticizers and stabilizers in various polymer applications .

Data Tables

Application AreaSpecific UseObserved Effect
Medicinal ChemistryAntimicrobialEffective against bacteria/fungi
Anti-HIVInhibition of HIV replication
Agricultural ChemistryAcaricideEffective against pests
AntifeedantDeters herbivorous insects
Materials SciencePolymer AdditiveImproves thermal stability

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI analyzed the antimicrobial properties of various benzoic acid derivatives, including the compound . The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria at specified concentrations .
  • Agricultural Testing : Field trials conducted to assess the acaricidal effects of benzoic acid derivatives showed a marked reduction in pest populations when applied at recommended dosages .

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester functional group may undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
Target Compound C₂₂H₂₀O₂S* ~348.46* 4,5-Dimethyl biphenyl thioether High lipophilicity, potential bioactivity
Methyl 4-[(5-methylbiphenyl)sulfanyl]benzoate C₂₁H₁₈O₂S 334.43 5-Methyl biphenyl thioether Intermediate in drug synthesis
Benzoic acid, 3-(cyclopentyloxy)-4-(methylthio)-, methyl ester C₁₄H₁₈O₃S 266.36 Cyclopentyloxy, methylthio High-yield synthesis (91.7% yield)
2-(Benzoylamino)-4-(methylthio)butyric acid methyl ester C₁₃H₁₇NO₃S 267.09 Methylthio, benzoylamino Antimicrobial, antituberculosis activity

Key Observations :

  • Steric Effects: The 4,5-dimethyl biphenyl group in the target compound increases steric hindrance compared to mono-methylated biphenyl analogues (e.g., ), which may reduce enzymatic degradation but limit membrane permeability.
  • Lipophilicity : The dimethyl biphenyl group likely elevates logP values compared to compounds with smaller substituents (e.g., cyclopentyloxy in ), favoring blood-brain barrier penetration or protein binding.

Biological Activity

Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester is an organic compound recognized for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core with a thioether group and a methyl ester functional group. Its chemical formula is C18H19O2SC_{18}H_{19}O_2S, and it has the CAS number 638199-66-3. The presence of both the thioether and ester functional groups contributes to its distinctive chemical reactivity and potential biological activity.

Synthesis

The synthesis typically involves the reaction of 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing to facilitate the esterification process.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Thioether Group : This group can participate in redox reactions, influencing cellular oxidative stress pathways.
  • Ester Functional Group : The ester may undergo hydrolysis, releasing the active benzoic acid derivative that interacts with various enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that biphenyl benzoic acid derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Benzoic acid derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Anticancer Potential

Several studies have reported the anticancer activity of biphenyl derivatives. For example, research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzoic AcidSimple carboxylic acidLimited antimicrobial activity
Benzoic Acid Methyl EsterMethyl ester of benzoic acidEnhanced solubility; moderate antimicrobial effects
This compoundContains thioether and methyl esterSignificant antimicrobial and anticancer activities

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various biphenyl benzoic acid derivatives against common bacterial strains. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like ampicillin .
  • Investigation into Anticancer Properties : In vitro assays demonstrated that specific analogues of benzoic acid derivatives showed promising anticancer activity against human chronic myelogenous leukemia (CML) cells with IC50 values indicating effective cytotoxicity .
  • Anti-inflammatory Research : A research study focused on the anti-inflammatory effects of related compounds found that they significantly reduced levels of pro-inflammatory cytokines in cultured macrophages .

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